molecular formula C23H16BrCl2N3O5 B12047141 4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate CAS No. 477732-51-7

4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate

Cat. No.: B12047141
CAS No.: 477732-51-7
M. Wt: 565.2 g/mol
InChI Key: GEZQKBWGQZBSDM-KKMKTNMSSA-N
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Description

“4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” is a complex organic compound that features multiple functional groups, including dichloroaniline, carbohydrazonoyl, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” typically involves multi-step organic reactions. The starting materials might include 2,3-dichloroaniline, which undergoes acylation to introduce the oxo group. Subsequent reactions with carbohydrazide and methoxyphenyl derivatives under controlled conditions yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials or catalysts.

Biology and Medicine

In biology and medicine, the compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a drug candidate or a biochemical probe.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of dichloroaniline, carbohydrazonoyl, or benzoate. Examples include:

  • 2,3-Dichloroaniline derivatives
  • Carbohydrazide derivatives
  • Methoxyphenyl benzoates

Uniqueness

The uniqueness of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477732-51-7

Molecular Formula

C23H16BrCl2N3O5

Molecular Weight

565.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H16BrCl2N3O5/c1-33-19-10-13(8-9-18(19)34-23(32)14-4-2-5-15(24)11-14)12-27-29-22(31)21(30)28-17-7-3-6-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+

InChI Key

GEZQKBWGQZBSDM-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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